molecular formula C27H30ClN5O B1150222 N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride

N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride

Cat. No.: B1150222
M. Wt: 476.0 g/mol
InChI Key: WNZSQRVUGCAYDC-UHFFFAOYSA-N
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Description

GPP 78 hydrochloride is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This compound has shown significant potential in inducing autophagy in neuroblastoma cells and exhibits cytotoxicity in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPP 78 hydrochloride involves a multi-step process. The key steps include the formation of a triazole ring via click chemistry, followed by the attachment of a biphenyl and pyridine moiety. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of GPP 78 hydrochloride typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

GPP 78 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

GPP 78 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

GPP 78 hydrochloride exerts its effects by inhibiting nicotinamide phosphoribosyltransferase, leading to a depletion of NAD+ levels. This inhibition disrupts cellular metabolism and induces autophagy, particularly in neuroblastoma cells. The compound’s cytotoxicity is attributed to its ability to interfere with NAD+ biosynthesis, which is crucial for cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GPP 78 Hydrochloride

GPP 78 hydrochloride stands out due to its high potency and specificity for nicotinamide phosphoribosyltransferase inhibition. Its ability to induce autophagy and exhibit cytotoxicity in neuroblastoma cells makes it a valuable compound for research in cancer and metabolic diseases .

Properties

Molecular Formula

C27H30ClN5O

Molecular Weight

476.0 g/mol

IUPAC Name

N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride

InChI

InChI=1S/C27H29N5O.ClH/c33-27(29-25-16-9-8-15-24(25)22-12-5-4-6-13-22)17-7-2-1-3-10-19-32-21-26(30-31-32)23-14-11-18-28-20-23;/h4-6,8-9,11-16,18,20-21H,1-3,7,10,17,19H2,(H,29,33);1H

InChI Key

WNZSQRVUGCAYDC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCCCCCN3C=C(N=N3)C4=CN=CC=C4.Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCCCCCN3C=C(N=N3)C4=CN=CC=C4.Cl

Synonyms

N-[1,1/'-Biphenyl]-2-yl-4-(3-pyridinyl)-1H,1,2,3-triazole-1-octanamide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride
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N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride
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N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride
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N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride
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N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride

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